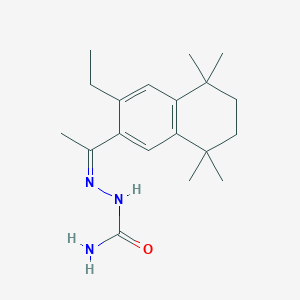![molecular formula C19H22O3 B5911658 7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one, also known as flavokawain B (FKB), is a naturally occurring chalcone found in the root of kava plant (Piper methysticum). FKB has been reported to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-microbial, and neuroprotective effects. In
作用机制
The mechanism of action of FKB involves the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. FKB has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspase-9 and caspase-3. FKB has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
FKB has been reported to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). FKB has also been shown to regulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
实验室实验的优点和局限性
One of the major advantages of FKB is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy. However, FKB has poor solubility in water, which limits its application in in vivo studies. Moreover, the toxicity of FKB at higher concentrations needs to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the research on FKB. One of the major areas of research is the development of novel drug delivery systems to enhance the solubility and bioavailability of FKB. Another area of research is the evaluation of the toxicity of FKB in animal models and its potential side effects. Moreover, the combination of FKB with other chemotherapeutic agents is also an area of interest for cancer therapy. Finally, the development of FKB derivatives with enhanced anti-cancer activity and reduced toxicity is also an area of future research.
Conclusion:
In conclusion, FKB is a promising natural compound with a wide range of biological activities. Its anti-cancer properties have been extensively studied, and it has shown promising results in preclinical studies. However, further research is needed to evaluate its safety and efficacy in clinical trials. The development of novel drug delivery systems and FKB derivatives with enhanced activity and reduced toxicity is also an area of future research.
合成方法
FKB can be synthesized from the root of kava plant or chemically synthesized in the laboratory. The chemical synthesis of FKB involves the reaction of 2-hydroxyacetophenone with 2,5,5-trimethylcyclohexanone in the presence of sodium hydroxide and acetic acid. The resulting product is then subjected to cyclization with 2,4-pentanedione in the presence of hydrochloric acid to obtain FKB.
科学研究应用
FKB has been extensively studied for its anti-cancer properties. It has been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. FKB has also been shown to inhibit the growth and metastasis of cancer cells by regulating various signaling pathways involved in cell proliferation, migration, and invasion.
属性
IUPAC Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohexen-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-12-6-7-19(2,3)11-15(12)9-14-8-13-4-5-18(21)22-17(13)10-16(14)20/h4-5,8,10,20H,6-7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXZWUGOGIANDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1)(C)C)CC2=C(C=C3C(=C2)C=CC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)

![3-ethyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5911611.png)

![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
